molecular formula C18H17BrN2O2 B4968058 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one

3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one

Cat. No.: B4968058
M. Wt: 373.2 g/mol
InChI Key: WYZLYSFMCJDVOJ-UHFFFAOYSA-N
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Description

3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a bromo-substituted phenoxypropyl side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxypropyl Intermediate: The synthesis begins with the reaction of 2-bromo-4-methylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction forms 3-(2-bromo-4-methylphenoxy)propanol.

    Formation of the Quinazolinone Core: The next step involves the cyclization of anthranilic acid with formamide to form quinazolin-4-one.

    Coupling Reaction: The final step is the coupling of 3-(2-bromo-4-methylphenoxy)propanol with quinazolin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group in the phenoxypropyl side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and quinazolinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized quinazolinone derivatives.

    Reduction Products: Reduced quinazolinone derivatives.

    Hydrolysis Products: Phenol and quinazolinone derivatives.

Scientific Research Applications

3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-3-(2-bromo-4-methylphenoxy)propylamine
  • 3-3-(2-bromo-4-methylphenoxy)propylamine

Comparison

Compared to similar compounds, 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is unique due to its quinazolinone core structure. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLYSFMCJDVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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